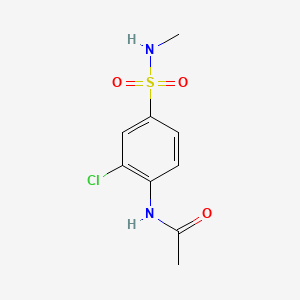

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

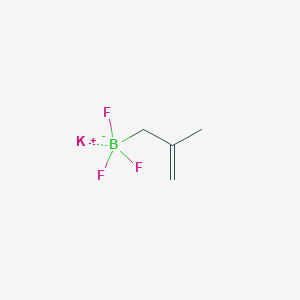

The compound seems to be a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters .

Chemical Reactions Analysis

The compound may undergo reactions such as protodeboronation . Paired with a Matteson–CH2– homologation, this allows for formal anti-Markovnikov alkene hydromethylation .Mecanismo De Acción

Target of Action

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide, also known as N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide or GS 436, is a synthetic compound with potential antimicrobial and antiproliferative activities Similar compounds have been found to target bacterial lipids and cancerous cells .

Mode of Action

It’s known that sulfonamide derivatives, like gs 436, can inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . By inhibiting DHFR, these compounds can disrupt DNA synthesis and cell division, leading to antimicrobial and anticancer effects .

Biochemical Pathways

The biochemical pathways affected by GS 436 are likely related to its inhibition of DHFR. The folate pathway, which DHFR is a part of, is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, GS 436 can disrupt these processes, leading to cell death .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body .

Result of Action

The result of GS 436’s action is the inhibition of cell growth and division, leading to cell death. This is due to its disruption of the folate pathway, which is essential for DNA synthesis and cell division . This makes GS 436 a potential candidate for antimicrobial and anticancer therapies .

Propiedades

IUPAC Name |

N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZZSMGITYUMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218416 |

Source

|

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-73-3 |

Source

|

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)

![4-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B6354666.png)